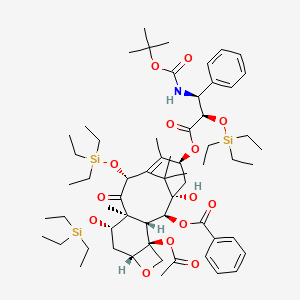
Docetaxel 2',7,10-Tris(triethylsilyl) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is characterized by the presence of three triethylsilyl groups attached to the Docetaxel molecule, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether typically involves the protection of hydroxyl groups in the Docetaxel molecule using triethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers. The general reaction scheme can be summarized as follows:
Starting Material: Docetaxel
Reagents: Triethylsilyl chloride, imidazole or pyridine
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature
Product: Docetaxel 2’,7,10-Tris(triethylsilyl) Ether
Industrial Production Methods
Industrial production of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether can undergo various chemical reactions, including:
Oxidation: The triethylsilyl groups can be oxidized to form silanols.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The triethylsilyl groups can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives of Docetaxel.
Aplicaciones Científicas De Investigación
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to tubulin, a protein involved in the formation of microtubules, and stabilizes microtubules, preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The triethylsilyl groups may enhance the compound’s stability and bioavailability, potentially improving its therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy in certain cancers.
Uniqueness
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to the presence of triethylsilyl groups, which can enhance its chemical stability and potentially improve its pharmacokinetic properties . This modification may also reduce the compound’s susceptibility to metabolic degradation, leading to prolonged activity in the body .
Propiedades
Fórmula molecular |
C61H95NO14Si3 |
|---|---|
Peso molecular |
1150.7 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)/t44-,45-,46+,48-,49+,50+,51-,53-,59+,60-,61+/m0/s1 |
Clave InChI |
XSQXFFURSFNBNG-DSZMJJOHSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
SMILES canónico |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















